molecular formula C11H14N2O2 B8618939 1,3,3-Trimethyl-5-nitro-2,3-dihydro-1H-indole

1,3,3-Trimethyl-5-nitro-2,3-dihydro-1H-indole

Cat. No. B8618939
M. Wt: 206.24 g/mol
InChI Key: DEZBRITWRIGOMA-UHFFFAOYSA-N
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Patent
US06803471B2

Procedure details

5-Nitro-1,3,3-trimethyl-indoline (8.16 g, 40 mmole) was added to a solution of stannous chloride (53 g, 280 mmole) in 200 ml hydrochloric acid with stirring. The mixture was gently refluxed for 16 hrs. The cold reaction mixture was poured onto crushed ice, made alkaline with a concentrated solution of sodium hydroxide and extracted with ethyl acetate (4×200 ml). The combined ethyl acetate solutions were dried with anhydrous sodium sulphate and decolorized with a small amount of active carbon. Solvent was removed and the residue re-crystallized from ethyl acetate to 5.96 g of a yellow solid, an 80% yield of 5-amino-1,3,3-trimethyl-indoline.
Quantity
8.16 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([CH3:13])[CH2:8][C:7]2([CH3:15])[CH3:14])([O-])=O.[OH-].[Na+]>Cl>[NH2:1][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([CH3:13])[CH2:8][C:7]2([CH3:15])[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
8.16 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(CN(C2=CC1)C)(C)C
Name
stannous chloride
Quantity
53 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was gently refluxed for 16 hrs
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The cold reaction mixture
ADDITION
Type
ADDITION
Details
was poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate solutions were dried with anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
Solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue re-crystallized from ethyl acetate to 5.96 g of a yellow solid

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C(CN(C2=CC1)C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.